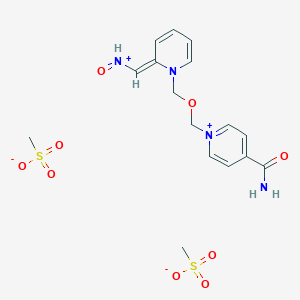

Asoxime dimethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asoxime dimethanesulfonate, also known as this compound, is a chemical compound with the molecular formula C14H16N4O3.2CH3O3S.

Métodos De Preparación

The synthesis of ASOXIME DIMETHANESULFONATE involves several steps. The primary synthetic route includes the reaction of pyridinium compounds with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

ASOXIME DIMETHANESULFONATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with this compound, where nucleophiles replace certain functional groups.

Aplicaciones Científicas De Investigación

Toxicological Studies

Recent studies have focused on the acute toxicity of various oximes, including asoxime dimethanesulfonate. In a study involving Wistar rats, significant pathohistological changes were observed following treatment with asoxime. The findings included:

- Degenerative Changes : Predominantly intracellular edema and cytoplasmic vacuolization.

- Hemorrhages : Massive diffuse hemorrhages and interstitial edema were noted.

- Inflammatory Response : Cellular infiltration by neutrophils and macrophages was prominent.

The study reported a lethal dose (LD50) for this compound at approximately 626.38 mg/kg, indicating its potential toxicity at higher concentrations .

Treatment of Organophosphate Poisoning

This compound is utilized in clinical settings as an antidote for organophosphate poisoning. Its efficacy has been compared to other oximes like pralidoxime chloride (2-PAM). Research indicates that while both compounds are effective, asoxime may offer advantages in specific scenarios due to its unique pharmacological profile .

Antinicotinic Properties

In addition to its reactivating capabilities, this compound has shown potential antinicotinic effects, which could provide additional therapeutic benefits in treating nerve agent exposure . This property is particularly relevant given the limitations of traditional treatments that primarily target muscarinic receptors.

Comparative Efficacy Studies

A series of comparative studies have been conducted to evaluate the effectiveness of this compound against various nerve agents such as VX and sarin. These studies typically assess:

- Reactivation Rates : The speed at which AChE activity is restored post-inhibition.

- Tissue Penetration : The ability of the compound to cross the blood-brain barrier compared to other oximes.

Findings suggest that while this compound demonstrates significant reactivation capabilities, its penetration into central nervous system tissues may be limited compared to uncharged oximes .

In Vivo Studies

In vivo experiments have highlighted the effectiveness of this compound in animal models exposed to nerve agents. For instance:

- A study demonstrated that administration of asoxime significantly improved survival rates in guinea pigs subjected to lethal doses of nerve agents.

- Another investigation indicated that treatment with asoxime led to a marked reduction in cholinergic symptoms when administered promptly after exposure .

Molecular Modeling Studies

Molecular modeling has been employed to better understand the interactions between this compound and AChE-inhibitor complexes. These studies help elucidate the structural features that contribute to its reactivity and potential improvements in drug design .

Data Table: Summary of Toxicological Findings

| Parameter | Observations |

|---|---|

| LD50 (mg/kg) | 626.38 |

| Degenerative Changes | Intracellular edema, cytoplasmic vacuolization |

| Hemorrhagic Findings | Massive diffuse hemorrhages |

| Inflammatory Response | Neutrophil and macrophage infiltration |

Mecanismo De Acción

The mechanism of action of ASOXIME DIMETHANESULFONATE involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular functions and physiological responses .

Comparación Con Compuestos Similares

ASOXIME DIMETHANESULFONATE can be compared with other similar compounds, such as:

Pralidoxime Chloride: Another oxime compound used as an antidote for organophosphate poisoning.

Obidoxime Chloride: Similar in structure and function, used for similar therapeutic purposes.

Methoxime: A related compound with similar chemical properties but different applications.

This compound is unique due to its specific molecular structure and the presence of methanesulfonate groups, which confer distinct chemical and biological properties .

Propiedades

Número CAS |

144252-71-1 |

|---|---|

Fórmula molecular |

C16H22N4O9S2 |

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate |

InChI |

InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4) |

Clave InChI |

KSZUKDJWBYNHBO-IGUOPLJTSA-N |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |

SMILES isomérico |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |

SMILES canónico |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |

Sinónimos |

HI-6 DIMETHANESULPHONATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.